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Cat. No.: B1310542 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Tributyl(iodomethyl)stannane [(CH₃CH₂CH₂CH₂)₃SnCH₂I] is a valuable and versatile

organotin reagent in medicinal chemistry. Its primary utility lies in its role as a stable precursor

to highly reactive intermediates, enabling the introduction of a methylene or substituted

methylene group into a wide range of molecular scaffolds. This reagent is particularly

significant for the construction of complex cyclic systems and the synthesis of functionalized

building blocks crucial for the development of novel therapeutic agents.

While organotin compounds necessitate careful handling and purification to remove tin

residues, their application is often justified by the mild reaction conditions and high functional

group tolerance they offer.[1] This document provides an overview of the key applications of

tributyl(iodomethyl)stannane in medicinal chemistry, complete with detailed experimental

protocols and quantitative data for selected transformations.

Key Applications in Medicinal Chemistry
The primary applications of tributyl(iodomethyl)stannane in a medicinal chemistry context

revolve around its conversion into more reactive species, which then participate in carbon-

carbon bond formation. The two main pathways involve:

Generation of (Tributylstannyl)methyllithium: Transmetalation of

tributyl(iodomethyl)stannane with a strong base, typically n-butyllithium, generates
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(tributylstannyl)methyllithium. This nucleophilic species is a powerful tool for methylenation

reactions, including the formation of cyclopropanes.

Formation of α-Heteroatom-Substituted Stannanes: Tributyl(iodomethyl)stannane acts as

an electrophile in reactions with heteroatom nucleophiles (e.g., alcohols, amines) to form α-

alkoxy or α-amino stannanes. These compounds are stable, isolable intermediates that can

be activated for subsequent carbon-carbon bond-forming reactions.[1][2] A prime example is

their use in the Stannylamine Protocol (SnAP) for the synthesis of substituted morpholines.

[3][4][5]

These applications have led to the synthesis of various biologically relevant scaffolds, including

functionalized heterocycles and cyclopropyl-containing molecules, which are present in

numerous bioactive natural products and pharmaceuticals.

Data Presentation
The following tables summarize quantitative data for key reactions involving

tributyl(iodomethyl)stannane and its derivatives.

Table 1: Synthesis of Tributyl(iodomethyl)stannane

Starting
Material

Reagents Solvent Time (h)
Temperat
ure (°C)

Yield (%)
Referenc
e

Tributyl(chl

oromethyl)

stannane

Sodium

Iodide
Acetone 12 Reflux 92-95 [1]

Table 2: Application in the Synthesis of a C-Substituted Morpholine via SnAP Reagent
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Aldehyde
SnAP
Reagent

Coupling
Conditions

Product Yield (%) Reference

2-Chloro-4-

fluorobenzald

ehyde

1-

((Tributylstan

nyl)methoxy)

propan-2-

amine

Cu(OTf)₂,

2,6-lutidine,

CH₂Cl₂/HFIP

2-(2-Chloro-

4-

fluorophenyl)-

5-

methylmorph

oline

65 [3][4]

Experimental Protocols
Protocol 1: Preparation of
Tributyl(iodomethyl)stannane[1]
This protocol describes the synthesis of tributyl(iodomethyl)stannane from

tributyl(chloromethyl)stannane.

Materials:

Tributyl(chloromethyl)stannane

Sodium iodide (NaI)

Acetone

Hexanes

Silica gel

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Rotary evaporator
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Chromatography column

Procedure:

To a solution of tributyl(chloromethyl)stannane in acetone, add an excess of sodium iodide.

Heat the reaction mixture to reflux and stir for 12 hours.

After cooling to room temperature, concentrate the mixture under reduced pressure using a

rotary evaporator.

Suspend the resulting residue in hexanes and filter through a plug of silica gel to remove the

inorganic salts.

Rinse the silica gel plug with additional hexanes.

Combine the filtrates and concentrate under reduced pressure to afford

tributyl(iodomethyl)stannane as a colorless oil. On a specific scale, 12.3 g (92%) of the

product was obtained.[1]

Storage: Tributyl(iodomethyl)stannane can decompose over time and should be stored as a

degassed 1 M solution in hexanes at -10 °C for best results.[1]

Protocol 2: Synthesis of a C-Substituted Morpholine
using a SnAP Reagent[3][4]
This protocol details the synthesis of 2-(2-chloro-4-fluorophenyl)-5-methylmorpholine using a

SnAP reagent derived from tributyl(iodomethyl)stannane.

Part A: Synthesis of the SnAP Reagent (1-((Tributylstannyl)methoxy)propan-2-amine)

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-

dimethylformamide (DMF) and tetrahydrofuran (THF), add DL-alaninol dropwise at 0-5 °C.

Stir the mixture at room temperature for 2 hours.

Cool the resulting suspension to 0-5 °C and add a solution of tributyl(iodomethyl)stannane
in THF dropwise.
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Allow the reaction to stir at room temperature for 6 hours.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to yield the SnAP reagent as a

colorless oil (78% yield).[3]

Part B: Synthesis of the Morpholine

To a mixture of the SnAP reagent and 4 Å molecular sieves in acetonitrile, add 2-chloro-4-

fluorobenzaldehyde.

Stir the suspension at room temperature for 4 hours to form the imine.

Filter the reaction mixture through Celite and concentrate the filtrate.

In a separate flask, prepare a solution of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and

2,6-lutidine in a mixture of dichloromethane (CH₂Cl₂) and 1,1,1,3,3,3-hexafluoro-2-propanol

(HFIP).

Add the crude imine to the copper(II) solution and stir at room temperature for 12 hours.

Quench the reaction with a 1:1 mixture of water and ammonium hydroxide.

Extract the aqueous layer with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by silica gel chromatography to afford 2-(2-chloro-4-fluorophenyl)-5-

methylmorpholine as a yellow oil (65% yield).[3][4]
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Workflow for Morpholine Synthesis using SnAP Reagents.
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Key Reactivity Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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